7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine is a boron-containing heterocyclic compound It is characterized by the presence of a dioxaborolane group attached to an isothiazolo[4,5-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine typically involves the formation of the isothiazolo[4,5-b]pyridine core followed by the introduction of the dioxaborolane group. One common method involves the reaction of an appropriate isothiazolo[4,5-b]pyridine precursor with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxaborolane group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the boron center, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for enzyme inhibitors and receptor modulators.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine involves interactions with molecular targets such as enzymes or receptors. The dioxaborolane group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the isothiazolo[4,5-b]pyridine core can interact with specific binding sites, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine is unique due to its combination of the isothiazolo[4,5-b]pyridine core and the dioxaborolane group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15BN2O2S |
---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-5-6-14-9-7-15-18-10(8)9/h5-7H,1-4H3 |
InChI Key |
XBQKZIQSJHFULM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)C=NS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.